1,4-Dibromo-2-fluorobutane
Overview
Description
1,4-Dibromo-2-fluorobutane is a useful research compound. Its molecular formula is C4H7Br2F and its molecular weight is 233.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Halogenated hydrocarbons can undergo several types of reactions, including nucleophilic substitutions and eliminations . In these reactions, the halogen atoms (bromine and fluorine in this case) can be replaced by other groups or removed altogether.
Biochemical Pathways
The specific biochemical pathways affected by 1,4-Dibromo-2-fluorobutane would depend on its specific targets in a biological system. Many halogenated hydrocarbons can be metabolized in the body through oxidative reactions, often involving the cytochrome p450 enzyme system .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of halogenated hydrocarbons can vary widely depending on their specific structures. They can be absorbed through the lungs, skin, and gastrointestinal tract, and they are often distributed throughout the body, with a tendency to accumulate in fatty tissues. Metabolism typically occurs in the liver, and excretion can occur through the lungs, urine, and feces .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some halogenated hydrocarbons can cause cellular damage through mechanisms such as lipid peroxidation, protein denaturation, and DNA damage .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the reactivity and stability of halogenated hydrocarbons. Additionally, these factors can also affect the compound’s absorption, distribution, metabolism, and excretion in a biological system .
Properties
IUPAC Name |
1,4-dibromo-2-fluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br2F/c5-2-1-4(7)3-6/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCLXWHPEBSQRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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